molecular formula C23H29N3O B249243 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine

Cat. No. B249243
M. Wt: 363.5 g/mol
InChI Key: WOSSYFHXDGEEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine (BBP) is a synthetic compound that belongs to the class of piperazine derivatives. BBP has been widely studied for its potential therapeutic applications due to its unique pharmacological properties.

Mechanism of Action

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). It also acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These mechanisms contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has been found to affect various biochemical and physiological processes. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has been found to have antioxidant and anti-inflammatory effects, which contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using various assays. However, 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic potential.

Future Directions

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has significant potential for further research and development. Some of the future directions for 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine include:
1. Studying its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective derivatives of 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine.
3. Studying its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
4. Investigating its potential as a drug candidate for clinical trials.
5. Exploring its potential as a tool for studying the role of neurotransmitters in various physiological and pathological processes.
Conclusion:
In conclusion, 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine is a synthetic compound with significant potential for therapeutic applications. It has been found to have activity against various diseases such as cancer, depression, and anxiety. 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine exerts its therapeutic effects through various mechanisms, including the inhibition of MAO and AChE and the modulation of dopamine and serotonin receptors. 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has several advantages for lab experiments, but it also has some limitations. Future research on 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine can be synthesized using various methods, including the condensation of piperazine with benzyl chloride followed by the reaction with benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to have significant activity against various diseases such as cancer, depression, and anxiety. 1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antidepressant and anxiolytic effects in animal models.

properties

Product Name

1-Benzoyl-4-(1-benzyl-4-piperidinyl)piperazine

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H29N3O/c27-23(21-9-5-2-6-10-21)26-17-15-25(16-18-26)22-11-13-24(14-12-22)19-20-7-3-1-4-8-20/h1-10,22H,11-19H2

InChI Key

WOSSYFHXDGEEOT-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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